Ethanone, 1-phenyl-2-(1-pyrrolidinyl)-
Description
BenchChem offers high-quality Ethanone, 1-phenyl-2-(1-pyrrolidinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 1-phenyl-2-(1-pyrrolidinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2218-15-7 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
1-phenyl-2-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C12H15NO/c14-12(10-13-8-4-5-9-13)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 |
InChI Key |
RGYPPSMWECQPTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Structural Context and Chemical Significance of Ethanone, 1 Phenyl 2 1 Pyrrolidinyl
Ethanone (B97240), 1-phenyl-2-(1-pyrrolidinyl)-, also known as phenacylpyrrolidine, is an organic compound featuring a specific arrangement of functional groups that dictates its chemical behavior and significance. nih.gov Structurally, it is classified as an α-amino ketone, a scaffold that is prevalent in numerous biologically active molecules, natural products, and pharmaceutical agents. nih.govresearchgate.net The core structure consists of a phenyl group attached to a carbonyl carbon, which is, in turn, bonded to a methylene (B1212753) group substituted with a pyrrolidine (B122466) ring. nih.gov
The chemical significance of this compound is largely derived from this α-amino ketone motif. These structures are highly valued as versatile building blocks in organic synthesis. nih.govcolab.ws The presence of both a ketone and an amine functionality allows for a wide range of chemical transformations. For instance, the carbonyl group can undergo nucleophilic addition reactions, while the nitrogen atom of the pyrrolidine ring imparts basic properties. nih.govnih.gov α-Amino ketones are crucial intermediates for the synthesis of more complex molecules like amino alcohols and various nitrogen-containing heterocycles. nih.govcolab.ws
Below is a table summarizing the key chemical properties of Ethanone, 1-phenyl-2-(1-pyrrolidinyl)-.
| Property | Value |
| IUPAC Name | 1-phenyl-2-(1-pyrrolidinyl)ethanone |
| Molecular Formula | C₁₂H₁₅NO |
| Molecular Weight | 189.25 g/mol |
| CAS Number | 2218-15-7 |
| Canonical SMILES | C1CCN(C1)CC(=O)C2=CC=CC=C2 |
| Topological Polar Surface Area | 20.3 Ų |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
| Data sourced from PubChem. nih.gov |
Current Gaps and Future Directions in Ethanone, 1 Phenyl 2 1 Pyrrolidinyl Studies
Strategic Disconnection Approaches for the Ethanone, 1-phenyl-2-(1-pyrrolidinyl)- Scaffold
Retrosynthetic analysis, a technique for deconstructing a target molecule to identify potential starting materials, provides a logical framework for designing synthetic routes. libretexts.org For Ethanone, 1-phenyl-2-(1-pyrrolidinyl)-, two primary disconnection strategies are particularly effective, targeting the key bonds that form the α-amino ketone structure.
The most intuitive disconnection occurs at the C-N bond between the α-carbon and the pyrrolidine nitrogen. This approach simplifies the target molecule into two readily available synthons: a phenacyl cation equivalent and a pyrrolidine anion. The corresponding synthetic equivalents are typically an α-haloketone, such as 2-bromo-1-phenylethanone (phenacyl bromide), and pyrrolidine itself. The forward synthesis involves a direct nucleophilic substitution, where the secondary amine displaces the halide to form the desired C-N bond. This classical approach is widely used for the synthesis of α-amino ketones. organic-chemistry.org
A second powerful disconnection strategy identifies the molecule as a product of a Mannich-type reaction. This three-component approach involves breaking both the Cα-N bond and the Cα-C(O) bond. wikipedia.orgbham.ac.uk This retrosynthesis leads to three simple precursors: acetophenone (B1666503) (the ketone component), formaldehyde (B43269) (or a suitable equivalent, as the aldehyde component), and pyrrolidine (the amine component). thermofisher.com The forward synthesis proceeds via the formation of an Eschenmoser salt or a related iminium ion from formaldehyde and pyrrolidine, which then undergoes electrophilic addition to the enol or enolate of acetophenone. wikipedia.org This convergent approach is highly atom-economical and aligns well with the principles of green chemistry.
Optimization of Established Synthetic Routes to Ethanone, 1-phenyl-2-(1-pyrrolidinyl)-
Improving the efficiency, yield, and selectivity of known synthetic methods is crucial for practical applications. Optimization studies for the synthesis of Ethanone, 1-phenyl-2-(1-pyrrolidinyl)- and related α-amino ketones focus on key reaction parameters such as catalysts, solvents, and temperature.
Catalyst Screening and Ligand Design for Improved Yields and Selectivity
The choice of catalyst can profoundly influence the outcome of the synthesis of α-amino ketones. In Mannich-type reactions, both acid and base catalysis are commonly employed to facilitate the formation of the crucial iminium ion and the enolization of the ketone. wikipedia.org For direct α-amination of ketones, various catalytic systems have been explored. While specific catalyst screening data for the direct synthesis of Ethanone, 1-phenyl-2-(1-pyrrolidinyl)- is not extensively detailed in publicly available literature, general studies on α-amination provide valuable insights. For instance, copper(II) bromide has been shown to catalyze the direct α-amination of ketones, proceeding through an in-situ generated α-bromo ketone intermediate. organic-chemistry.org Other metal-free approaches utilize catalysts like ammonium (B1175870) iodide with a co-oxidant. organic-chemistry.org Asymmetric synthesis, aiming to produce chiral α-amino ketones, often employs sophisticated organocatalysts like proline derivatives or chiral palladium complexes to control enantioselectivity. nih.govprinceton.edu
| Catalyst System | Reaction Type | Typical Yields (%) | Notes |
| Acid/Base (e.g., HCl, NaOH) | Mannich Reaction | Variable (60-85%) | Classical conditions, yield is substrate-dependent. |
| Copper(II) Bromide | Direct α-Amination | Good to Excellent | Catalyzes in-situ halogenation followed by substitution. organic-chemistry.org |
| Ammonium Iodide / Sodium Percarbonate | Direct α-Amination | Good | A transition-metal-free approach. organic-chemistry.org |
| L-Proline | Asymmetric α-Amination | High (up to 99%) | Organocatalytic approach for enantioselective synthesis. organic-chemistry.org |
| Chiral Palladium Complexes | Asymmetric Arylation | High | Used for synthesizing more complex, chiral α-amino ketones. nih.gov |
Solvent Effects and Reaction Medium Engineering in Ethanone, 1-phenyl-2-(1-pyrrolidinyl)- Synthesis
The reaction medium is a critical parameter that can affect reaction rates, yields, and even the course of a reaction. For the synthesis of α-amino ketones via nucleophilic substitution, polar aprotic solvents like acetonitrile (B52724) are often effective, as they can dissolve the reactants and facilitate the S_N2 mechanism without solvating the nucleophile excessively. nih.gov For Mannich reactions, protic solvents like ethanol (B145695) or even water can be suitable, especially under acid-catalyzed conditions. nih.gov The engineering of the reaction medium, for instance by using ionic liquids or deep eutectic solvents, is an area of active research aimed at improving reaction efficiency and sustainability.
| Solvent | Reaction Type | Typical Outcome | Reference |
| Acetonitrile | Nucleophilic Substitution | High yields, clean reaction. | nih.gov |
| Ethanol | Mannich Reaction | Good yields, often used with acid catalysis. | nih.gov |
| Dichloromethane (DCM) | Various | Common solvent, but raises environmental concerns. | |
| Water | Mannich Reaction | Environmentally benign, can promote reaction via hydrophobic effects. | acs.org |
| Toluene | Enamine Synthesis | Often used with a Dean-Stark trap to remove water. |
Temperature and Pressure Optimization Studies for Ethanone, 1-phenyl-2-(1-pyrrolidinyl)- Formation
Temperature is a key variable in controlling the kinetics of a chemical reaction. Many syntheses of α-amino ketones, including the reaction of phenacyl bromide with amines, proceed efficiently at room temperature. nih.gov In some cases, moderate heating or refluxing, as seen in certain Mannich reactions conducted in ethanol, can be employed to increase the reaction rate and drive the reaction to completion. nih.gov High-pressure conditions are not typically required for these types of transformations. Optimization studies generally involve screening a range of temperatures to find the ideal balance between reaction time, product yield, and the minimization of side reactions, such as aldol (B89426) condensation in the case of Mannich reactions.
| Temperature | Reaction | Effect on Synthesis |
| Room Temperature (~20-25 °C) | Nucleophilic Substitution | Often sufficient for high yields, minimizes side products. nih.gov |
| Reflux (e.g., in Ethanol, ~78 °C) | Mannich Reaction | Increases reaction rate, can be necessary for less reactive substrates. nih.gov |
| 0 °C to Room Temperature | Asymmetric Catalysis | Lower temperatures are often used to enhance enantioselectivity. |
| Elevated Temperatures (>100 °C) | Mannich Reaction | Can lead to increased side products and decomposition. |
Development of Novel and Sustainable Synthetic Pathways to Ethanone, 1-phenyl-2-(1-pyrrolidinyl)-
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. The principles of green chemistry are increasingly being applied to the synthesis of important chemical intermediates like Ethanone, 1-phenyl-2-(1-pyrrolidinyl)-.
Green Chemistry Principles Applied to Ethanone, 1-phenyl-2-(1-pyrrolidinyl)- Synthesis
The application of green chemistry principles seeks to reduce waste, minimize energy consumption, and use less hazardous materials. researchgate.net One-pot reactions, which combine multiple synthetic steps without isolating intermediates, are a cornerstone of this approach. researchgate.net
A prime example of a green approach to α-amino ketones is the one-pot, three-component Mannich reaction. This method boasts high atom economy as the majority of the atoms from the reactants (acetophenone, formaldehyde, and pyrrolidine) are incorporated into the final product, with water being the only significant byproduct. wikipedia.org
Furthermore, the development of syntheses in greener solvents, particularly water, is a key goal. Water-mediated Mannich reactions have been successfully developed, leveraging the hydrophobic effect to promote the reaction and simplifying product isolation. acs.org
Another sustainable strategy involves the development of one-pot procedures that avoid the use of pre-functionalized and hazardous starting materials. For instance, a method has been developed for synthesizing α-amino ketones from benzylic secondary alcohols and amines using N-bromosuccinimide (NBS). organic-chemistry.org This process involves an in-situ oxidation of the alcohol to the ketone, followed by α-bromination and subsequent nucleophilic substitution by the amine, all in a single pot. This approach avoids the direct handling of lachrymatory α-bromo ketones. acs.org
| Green Chemistry Principle | Application in Synthesis | Example/Benefit |
| Atom Economy | Three-component Mannich reaction. | High incorporation of reactant atoms into the product; water is the main byproduct. |
| One-Pot Synthesis | In-situ generation and reaction of intermediates. | Avoids isolation of hazardous intermediates like α-bromo ketones and reduces solvent waste from purification steps. acs.org |
| Use of Safer Solvents | Mannich reaction in water. | Reduces reliance on volatile organic compounds (VOCs). acs.org |
| Catalysis | Use of reusable or metal-free catalysts. | Transition-metal-free direct amination using ammonium iodide reduces heavy metal waste. organic-chemistry.org |
| Reduced Derivatization | Direct C-H amination. | Avoids pre-functionalization steps (e.g., halogenation of the ketone), shortening the synthetic sequence. organic-chemistry.org |
Flow Chemistry and Microreactor Applications in Ethanone, 1-phenyl-2-(1-pyrrolidinyl)- Production
While specific literature on the flow synthesis of Ethanone, 1-phenyl-2-(1-pyrrolidinyl)- is not extensively detailed, the principles and advantages of flow chemistry have been widely demonstrated for the synthesis of related α-amino ketones and other pharmaceutical intermediates. colab.wsresearchgate.net This paradigm shift from batch to continuous processing offers significant improvements in reaction control, safety, and scalability. researchgate.net
Microreactors, characterized by their high surface-area-to-volume ratio, enable superior heat and mass transfer compared to conventional batch reactors. This enhanced control is particularly beneficial for managing highly exothermic or rapid reactions, which are common in the synthesis of α-amino ketones. The direct α-C-H amination of ketones, for instance, can be effectively translated to a flow process. organic-chemistry.org A hypothetical flow setup for the production of Ethanone, 1-phenyl-2-(1-pyrrolidinyl)- would involve pumping streams of a phenyl ketone precursor (e.g., 2-bromo-1-phenylethanone) and pyrrolidine through a heated or cooled microreactor, potentially containing a packed bed of a solid-supported catalyst or scavenger resin to facilitate the reaction and subsequent purification.
The development of a continuous flow process for the multi-step synthesis of chiral α-halo ketones, which are key precursors to α-amino ketones, highlights the potential of this technology. acs.org Such a system demonstrates the ability to handle hazardous intermediates, like diazomethane (B1218177) in that specific study, in a much safer manner by generating and consuming them in situ, thereby avoiding the need for storage and transport of unstable reagents. acs.org This approach significantly enhances process safety, a critical factor in industrial manufacturing.
Key advantages of applying flow chemistry to the synthesis of Ethanone, 1-phenyl-2-(1-pyrrolidinyl)- include:
Enhanced Safety: Minimization of the volume of hazardous reactants and intermediates at any given time.
Improved Reaction Control: Precise control over temperature, pressure, and residence time, leading to higher yields and purities.
Reproducibility and Automation: Consistent product quality and the potential for fully automated, continuous production.
Rapid Optimization: The ability to quickly screen a wide range of reaction conditions (e.g., temperature, residence time, stoichiometry) to identify optimal parameters.
Enantioselective and Diastereoselective Synthesis of Ethanone, 1-phenyl-2-(1-pyrrolidinyl)- Stereoisomers
The synthesis of specific stereoisomers of α-amino ketones is of paramount importance, as biological activity is often dependent on the precise three-dimensional arrangement of the molecule. nih.gov Ethanone, 1-phenyl-2-(1-pyrrolidinyl)- possesses a chiral center at the α-carbon, making enantioselective synthesis a critical area of research.
Several catalytic asymmetric methods have been developed for the synthesis of chiral α-amino ketones that are directly applicable to producing enantiomerically enriched forms of Ethanone, 1-phenyl-2-(1-pyrrolidinyl)-. nih.gov One prominent strategy involves the palladium-catalyzed asymmetric arylation of in situ generated α-keto imines. nih.govrsc.org This method provides a direct route to acyclic α-amino ketones in a highly stereocontrolled manner. nih.gov
Another powerful technique is the enantioselective α-amination of ketones or their enol derivatives. Rhodium(II)-catalyzed amination of silyl (B83357) enol ethers has been shown to produce α-amino ketones with high enantiomeric excess (ee). acs.org Similarly, transforming racemic α-bromo ketones into chiral α-amino ketones can be achieved with high enantioselectivity using phase-transfer catalysis mediated by a recoverable chiral quaternary ammonium salt. acs.org
The table below summarizes representative results for the enantioselective synthesis of α-amino ketones analogous to Ethanone, 1-phenyl-2-(1-pyrrolidinyl)-, demonstrating the high levels of stereocontrol achievable with modern catalytic systems.
| Catalyst/Method | Substrate Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|
| Chiral Palladium(II) Complex | α-Keto Imine Precursor | Up to 95% | Up to 99% | nih.gov |
| Chiral Rhodium(II) Catalyst | Triisopropylsilyl Enol Ether | ~75% | 91% | acs.org |
| Chiral Quaternary Ammonium Salt (Phase Transfer) | Racemic α-Bromo Ketone | Good | ~95% | acs.org |
Furthermore, once the α-amino ketone is formed, the carbonyl group can be reduced to a hydroxyl group, creating a second stereocenter. The diastereoselective reduction of α-amino ketones to form syn- or anti-β-aminoalcohols is well-established. cdnsciencepub.comresearchgate.net The choice of reducing agent and protecting groups on the nitrogen atom dictates the stereochemical outcome. For instance, reduction of N-t-BOC-protected aromatic α-amino ketones with bulky hydride reagents typically furnishes the syn-aminoalcohol with high selectivity. researchgate.net Conversely, reduction of the unprotected amine often leads to the anti-diastereomer. cdnsciencepub.comresearchgate.net This allows for precise control over the formation of specific diastereomers of the corresponding amino alcohol derivative of Ethanone, 1-phenyl-2-(1-pyrrolidinyl)-.
Scale-Up Considerations and Process Intensification for Ethanone, 1-phenyl-2-(1-pyrrolidinyl)- Manufacturing
Process intensification refers to the development of novel apparatuses and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. The transition from batch to continuous manufacturing using flow reactors is a prime example of process intensification and offers a more straightforward path to scale-up compared to traditional methods. researchgate.net
Scaling up a batch reaction often involves complex challenges related to heat transfer, mixing, and safety, as simply increasing the size of the vessel can dramatically alter the reaction environment. In contrast, scaling up a continuous flow process, a concept known as "scaling-out," is typically achieved by running the process for a longer duration or by operating multiple reactors in parallel. This approach avoids the redevelopment of reaction conditions and ensures consistent product quality regardless of the production volume. acs.org
For the manufacturing of Ethanone, 1-phenyl-2-(1-pyrrolidinyl)-, a continuous flow approach would offer several key benefits for scale-up and intensification:
Reduced Plant Footprint: Microreactors and flow equipment are significantly smaller than batch reactors of equivalent production capacity.
Improved Cost-Effectiveness: Higher yields, reduced waste, and the potential for automation can lower operational costs.
On-Demand Production: The ability to start and stop production quickly allows for flexible manufacturing schedules tailored to market demand.
Telescoped Synthesis: Multiple reaction steps can be integrated into a single, continuous flow sequence, eliminating the need for isolation and purification of intermediates. This was demonstrated in the synthesis of α-halo ketones, where three distinct reaction steps were performed in a fully continuous system. acs.org
By leveraging these advanced methodologies, the large-scale manufacturing of Ethanone, 1-phenyl-2-(1-pyrrolidinyl)- can be achieved in a manner that is not only more efficient and economical but also inherently safer and more environmentally sustainable.
Nucleophilic and Electrophilic Reactivity Profiles of Ethanone, 1-phenyl-2-(1-pyrrolidinyl)-
The reactivity of Ethanone, 1-phenyl-2-(1-pyrrolidinyl)- is characterized by the interplay between its nucleophilic and electrophilic centers. The nitrogen atom of the pyrrolidine ring possesses a lone pair of electrons, rendering it nucleophilic. The carbonyl carbon, on the other hand, is electrophilic due to the polarization of the carbon-oxygen double bond.
Nucleophilic Reactivity: The primary site of nucleophilic attack on other molecules is the nitrogen atom. However, the α-carbon to the carbonyl group can also exhibit nucleophilic character through the formation of an enolate intermediate under basic conditions. While specific studies on Ethanone, 1-phenyl-2-(1-pyrrolidinyl)- are not extensively documented, the general reactivity of α-amino ketones suggests that the nitrogen atom can react with electrophiles such as alkyl halides.
Electrophilic Reactivity: The electrophilic nature of the carbonyl carbon makes it susceptible to attack by a variety of nucleophiles. These reactions are fundamental to the chemical behavior of ketones. Common nucleophilic addition reactions at the carbonyl group include the formation of cyanohydrins, hemiacetals, and imines. The α-carbon can also be subject to electrophilic attack after deprotonation to form an enolate.
| Reaction Type | Reagent/Condition | Expected Product |
| Nucleophilic Addition | HCN | 2-hydroxy-2-phenyl-3-(1-pyrrolidinyl)propanenitrile |
| Acetal Formation | R'OH, H+ | 1,1-dialkoxy-1-phenyl-2-(1-pyrrolidinyl)ethane |
| Enolate Formation | Strong Base (e.g., LDA) | Lithium enolate of Ethanone, 1-phenyl-2-(1-pyrrolidinyl)- |
This table represents expected reactivity based on the functional groups present in Ethanone, 1-phenyl-2-(1-pyrrolidinyl)-. Specific experimental data for these reactions on this compound is limited in publicly available literature.
Exploration of Rearrangement Reactions Involving the Ethanone, 1-phenyl-2-(1-pyrrolidinyl)- Core
The Stevens rearrangement is a notable reaction of α-amino ketones involving a rsc.orgresearchgate.net-migration of a group from a quaternary ammonium salt, which can be formed by the alkylation of the pyrrolidine nitrogen. This rearrangement typically occurs in the presence of a strong base and leads to the formation of a rearranged tertiary amine.
Another potential rearrangement is the Sommelet-Hauser rearrangement , which involves the researchgate.net-sigmatropic rearrangement of a benzylic quaternary ammonium ylide. This rearrangement would require the presence of a benzylic proton on a substituent attached to the nitrogen, which is not inherent to the parent structure of Ethanone, 1-phenyl-2-(1-pyrrolidinyl)- but could occur in its derivatives.
| Rearrangement | Key Intermediate | General Product Type |
| Stevens Rearrangement | Nitrogen Ylide | Rearranged Tertiary Amine |
| Sommelet-Hauser Rearrangement | Benzylic Nitrogen Ylide | Ortho-substituted Benzylamine |
This table outlines potential rearrangement reactions for derivatives of Ethanone, 1-phenyl-2-(1-pyrrolidinyl)- based on established organic reactions of α-amino ketones. Specific studies on the parent compound are lacking.
Studies on Oxidation and Reduction Pathways of Ethanone, 1-phenyl-2-(1-pyrrolidinyl)-
The carbonyl group in Ethanone, 1-phenyl-2-(1-pyrrolidinyl)- can undergo both oxidation and reduction, leading to a variety of products.
Oxidation: The oxidation of the ketone functional group is generally difficult without cleaving carbon-carbon bonds. However, the α-amino ketone moiety can be susceptible to oxidative cleavage under strong oxidizing conditions. More commonly, the pyrrolidine ring can be oxidized. The oxidation of analogous α-amino ketones, such as α-PVP, has been studied, suggesting that oxidation can lead to the formation of corresponding ketones or carboxylic acids under potent oxidizing agents like potassium permanganate (B83412) or chromium trioxide.
Reduction: The carbonyl group is readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reduction of the ketone in Ethanone, 1-phenyl-2-(1-pyrrolidinyl)- would yield 1-phenyl-2-(1-pyrrolidinyl)ethanol. The choice of reducing agent can be crucial to avoid undesired side reactions. For instance, LiAlH₄ is a much stronger reducing agent and can also reduce other functional groups if present.
| Transformation | Reagent | Expected Product |
| Oxidation | Strong Oxidizing Agent (e.g., KMnO₄) | Potential for oxidative cleavage products |
| Reduction | Sodium Borohydride (NaBH₄) | 1-phenyl-2-(1-pyrrolidinyl)ethanol |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 1-phenyl-2-(1-pyrrolidinyl)ethanol |
This table describes the expected outcomes of oxidation and reduction reactions based on the known chemistry of α-amino ketones. Specific experimental conditions and yields for Ethanone, 1-phenyl-2-(1-pyrrolidinyl)- are not well-documented.
Photochemical and Radiochemical Transformations of Ethanone, 1-phenyl-2-(1-pyrrolidinyl)-
The presence of a phenyl ketone chromophore in Ethanone, 1-phenyl-2-(1-pyrrolidinyl)- suggests a rich and complex photochemistry. Phenyl ketones are known to undergo various photochemical reactions, including Norrish Type I and Type II reactions, as well as photoreduction.
Photochemical Transformations: Upon absorption of UV light, the carbonyl group can be excited to a singlet or triplet state. The subsequent reactions can include cleavage of the α-carbon-carbonyl bond (Norrish Type I) or intramolecular hydrogen abstraction from the γ-position if available (Norrish Type II). For Ethanone, 1-phenyl-2-(1-pyrrolidinyl)-, Norrish Type I cleavage would lead to the formation of a benzoyl radical and a 2-(1-pyrrolidinyl)ethyl radical. Photoreduction in the presence of a hydrogen donor can lead to the formation of the corresponding pinacol.
Radiochemical Transformations: There is a lack of specific studies on the radiochemical transformations of Ethanone, 1-phenyl-2-(1-pyrrolidinyl)- in the available scientific literature. Such studies would involve subjecting the compound to ionizing radiation and analyzing the resulting products, which could arise from radical-mediated processes.
| Photochemical Reaction | Key Process | Potential Products |
| Norrish Type I Cleavage | α-cleavage | Benzoyl and 2-(1-pyrrolidinyl)ethyl radicals |
| Photoreduction | H-abstraction | 1,2-diphenyl-1,2-bis(2-(1-pyrrolidinyl)ethyl)ethane-1,2-diol (pinacol) |
This table illustrates the potential photochemical pathways for Ethanone, 1-phenyl-2-(1-pyrrolidinyl)- based on the known photochemistry of phenyl ketones. Specific experimental verification for this compound is needed.
Kinetic and Thermodynamic Analysis of Ethanone, 1-phenyl-2-(1-pyrrolidinyl)- Reactions
A thorough understanding of the reactivity of Ethanone, 1-phenyl-2-(1-pyrrolidinyl)- requires kinetic and thermodynamic data for its various reactions.
Kinetic Analysis: Kinetic studies would provide information about the rates of reactions, allowing for the determination of reaction orders, rate constants, and activation energies. For example, the kinetics of nucleophilic addition to the carbonyl group or the rate of enolate formation could be investigated. Such data is crucial for optimizing reaction conditions and understanding the factors that influence reactivity.
Thermodynamic Analysis: Thermodynamic studies would provide insights into the energetics of reactions, including the determination of enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes. This information helps in predicting the feasibility and position of equilibrium for a given reaction. For instance, the thermodynamics of rearrangement or redox reactions would be of significant interest.
Currently, there is a notable absence of published kinetic and thermodynamic data specifically for the reactions of Ethanone, 1-phenyl-2-(1-pyrrolidinyl)-.
Elucidation of Reaction Mechanisms Through Isotopic Labeling and Trapping Experiments on Ethanone, 1-phenyl-2-(1-pyrrolidinyl)-
To unambiguously determine the mechanisms of the reactions of Ethanone, 1-phenyl-2-(1-pyrrolidinyl)-, advanced experimental techniques such as isotopic labeling and trapping experiments are indispensable.
Isotopic Labeling: By selectively replacing atoms in the molecule with their heavier isotopes (e.g., ¹³C, ¹⁸O, ²H, ¹⁵N), the fate of these atoms can be traced throughout a reaction. For example, labeling the carbonyl oxygen with ¹⁸O could help elucidate the mechanism of nucleophilic addition and rearrangement reactions. Similarly, deuterium (B1214612) labeling at the α-carbon could provide insights into enolate formation and subsequent reactions.
Trapping Experiments: In reactions that proceed through transient intermediates such as radicals or ylides, trapping experiments can provide evidence for their existence. This involves adding a "trapping agent" to the reaction mixture that will selectively react with the intermediate to form a stable, characterizable product. For instance, in a suspected radical-mediated photochemical reaction, a radical scavenger could be employed.
As with kinetic and thermodynamic data, there is a scarcity of published research detailing isotopic labeling or trapping experiments specifically conducted on Ethanone, 1-phenyl-2-(1-pyrrolidinyl)-. Such studies would be invaluable in confirming the mechanistic pathways proposed for its various transformations.
Derivatization Strategies and Analog Design Based on Ethanone, 1 Phenyl 2 1 Pyrrolidinyl
Synthesis of Substituted Phenyl Analogs of Ethanone (B97240), 1-phenyl-2-(1-pyrrolidinyl)-
Modification of the aromatic phenyl ring is a common strategy to alter the electronic and steric properties of the molecule. The synthesis of these analogs typically begins with a correspondingly substituted propiophenone (B1677668) precursor. A standard synthetic route involves the α-bromination of the substituted propiophenone, followed by nucleophilic substitution with pyrrolidine (B122466) to yield the final product. This approach allows for the introduction of a wide variety of substituents at various positions on the phenyl ring.
Common modifications include the addition of alkyl, alkoxy, and methylenedioxy groups. For instance, substituents at the 4-position (para-position) of the phenyl ring have been extensively explored. Examples include the synthesis of 4'-methyl-α-pyrrolidinopropiophenone (MPPP) and 4'-methoxy-α-pyrrolidinopropiophenone (MOPPP). researchgate.net Another well-documented modification is the introduction of a methylenedioxy group across the 3'- and 4'-positions to create 3',4'-methylenedioxy-α-pyrrolidinopropiophenone (MDPPP). researchgate.net The introduction of halogen atoms, such as fluorine, to the phenyl ring is another explored avenue, which can influence the metabolic stability of the resulting compounds. researchgate.net
| Compound Name | Parent Compound | Modification | Substituent(s) | Position(s) |
|---|---|---|---|---|
| 4'-Methyl-α-pyrrolidinopropiophenone (MPPP) | α-PPP | Phenyl Ring Substitution | Methyl (-CH₃) | 4' |
| 4'-Methoxy-α-pyrrolidinopropiophenone (MOPPP) | α-PPP | Phenyl Ring Substitution | Methoxy (-OCH₃) | 4' |
| 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) | α-PPP | Phenyl Ring Substitution | Methylenedioxy (-O-CH₂-O-) | 3', 4' |
| 4-Fluoro-α-pyrrolidinopropiophenone | α-PPP | Phenyl Ring Substitution | Fluoro (-F) | 4' |
Modifications of the Pyrrolidinyl Ring in Ethanone, 1-phenyl-2-(1-pyrrolidinyl)- Derivatives
The pyrrolidine ring is a key structural feature that can be altered to investigate the impact of the nitrogen-containing heterocycle on the compound's properties. Modifications can range from simple oxidation to more complex ring transformations, including expansion, contraction, or replacement.
Metabolic studies of α-PPP derivatives have identified several biotransformations that can be replicated synthetically. researchgate.net One major pathway is the hydroxylation of the pyrrolidinyl ring, typically at the 3- or 4-position. researchgate.net Subsequent oxidation (dehydrogenation) of this hydroxylated intermediate can yield the corresponding lactam derivative, which incorporates a carbonyl group into the pyrrolidine ring. researchgate.net
Further synthetic strategies involve changing the size of the heterocyclic ring. This includes the synthesis of analogs containing a smaller four-membered azetidine (B1206935) ring or a larger six-membered piperidine (B6355638) ring in place of the five-membered pyrrolidine. Ring transformation reactions, potentially induced by reagents like diethylaminosulfur trifluoride (DAST), can also be employed to convert the pyrrolidine ring into other heterocyclic systems, such as fluorinated piperidines or oxazolidine-2-ones, depending on the reaction conditions and protecting groups used. rsc.org
| Modification Type | Description | Example Product Structure |
|---|---|---|
| Hydroxylation | Addition of a hydroxyl (-OH) group to the pyrrolidine ring. | 3-hydroxy-pyrrolidinyl analog |
| Lactam Formation | Oxidation of the pyrrolidine ring to form a cyclic amide (lactam). | Pyrrolidinone analog |
| Ring Expansion | Replacement of the pyrrolidine ring with a piperidine ring. | Piperidinyl analog |
| Ring Contraction | Replacement of the pyrrolidine ring with an azetidine ring. | Azetidinyl analog |
Functionalization at the Ethanone Moiety of Ethanone, 1-phenyl-2-(1-pyrrolidinyl)-
The ethanone moiety, specifically the ethyl side chain, is a critical determinant of the properties of α-pyrrolidinophenone derivatives. wikipedia.org The primary strategy for modifying this part of the scaffold is to alter the length of the alkyl chain. By extending the ethyl group, a homologous series of compounds can be synthesized.
Starting from α-PPP, which has a methyl group attached to the α-carbon (making it a propiophenone derivative), the alkyl chain can be systematically lengthened. Replacing the methyl group with an ethyl group yields α-pyrrolidinobutiophenone (α-PBP). mdpi.com Further extension to a propyl group results in α-pyrrolidinopentiophenone (α-PVP), also known as α-pyrrolidinovalerophenone, and a butyl group gives α-pyrrolidinohexanophenone (α-PHP). mdpi.com The synthesis of these homologs generally follows a similar pathway, starting with the appropriate α-bromo-ketone precursor which is then reacted with pyrrolidine. ljmu.ac.uk
Another key functionalization involves the reduction of the β-keto group. The carbonyl group can be chemically reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165). This transformation converts the ketone into a hydroxyl group, creating an amino alcohol derivative and significantly altering the electronic and hydrogen-bonding characteristics of the molecule. researchgate.net
| Compound Name | Modification Type | Alkyl Chain Length (Carbons) | Resulting Structure |
|---|---|---|---|
| α-Pyrrolidinopropiophenone (α-PPP) | Baseline | 3 (Propio) | β-keto-α-pyrrolidinyl-propiophenone |
| α-Pyrrolidinobutiophenone (α-PBP) | Alkyl Chain Elongation | 4 (Butyro) | β-keto-α-pyrrolidinyl-butyrophenone |
| α-Pyrrolidinopentiophenone (α-PVP) | Alkyl Chain Elongation | 5 (Valero) | β-keto-α-pyrrolidinyl-valerophenone |
| α-Pyrrolidinohexanophenone (α-PHP) | Alkyl Chain Elongation | 6 (Hexano) | β-keto-α-pyrrolidinyl-hexanophenone |
| 1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol | Keto Group Reduction | 3 (Propio) | β-hydroxy-α-pyrrolidinyl-propylbenzene |
Scaffold Hopping and Bioisosteric Replacement Strategies for Ethanone, 1-phenyl-2-(1-pyrrolidinyl)-
Scaffold hopping and bioisosteric replacement are advanced drug design strategies used to create novel molecular architectures while aiming to retain or improve biological activity. researchgate.netnih.gov These methods involve replacing core structural elements or functional groups with others that have similar steric and electronic properties. nih.gov
Bioisosteric Replacement: For the α-PPP scaffold, several bioisosteric replacements can be proposed:
Phenyl Ring: The phenyl group can be replaced by other aromatic or heteroaromatic systems such as thiophene, pyridine, or naphthalene. These changes can modulate aromatic interactions and introduce new hydrogen bonding capabilities.
Pyrrolidine Ring: The saturated pyrrolidine ring can be substituted with other heterocycles like morpholine, piperazine, or thiazolidine. This alters the basicity (pKa) and lipophilicity of the nitrogen-containing moiety.
Ketone Group: The carbonyl group is a key hydrogen bond acceptor. It can be replaced with other groups that can perform a similar function, such as an oxime, an ester, or a sulfone.
Scaffold Hopping: This technique involves replacing the entire core structure with a topologically different scaffold that maintains a similar three-dimensional arrangement of key pharmacophoric features. researchgate.net For α-PPP, the key features are an aromatic ring, a basic nitrogen atom, and a hydrogen bond acceptor, all with specific spatial relationships. A scaffold hop could involve replacing the aminoketone backbone with a more rigid framework, such as a substituted tropane (B1204802) or a phenylmorpholine structure, where the key functional groups are positioned to mimic the binding conformation of the original α-PPP molecule. nih.gov
| Original Moiety | Strategy | Proposed Replacement(s) | Rationale |
|---|---|---|---|
| Phenyl Ring | Bioisosteric Replacement | Thiophene, Pyridine, Naphthalene | Modify aromatic interactions, solubility, metabolism. |
| Pyrrolidine Ring | Bioisosteric Replacement | Morpholine, Piperazine, Azetidine | Alter basicity, lipophilicity, and steric bulk. |
| Ketone Group | Bioisosteric Replacement | Oxime, Ester, Sulfone | Modify hydrogen bonding capacity and metabolic stability. |
| Entire α-PPP Core | Scaffold Hopping | Tropane, Phenylmorpholine, Indane-amine | Generate novel chemical space while mimicking key pharmacophoric features. |
Synthesis of Conformationally Restricted Analogs of Ethanone, 1-phenyl-2-(1-pyrrolidinyl)-
The α-PPP molecule possesses significant conformational flexibility due to free rotation around several single bonds. Synthesizing conformationally restricted analogs is a strategy to lock the molecule into a specific three-dimensional shape, which can provide insights into the bioactive conformation. researchgate.net This is achieved by introducing rings or other rigid structural elements. nih.gov
Several approaches can be envisioned for constraining the α-PPP scaffold:
Cyclization onto the Phenyl Ring: The alkyl chain can be tethered to the phenyl ring to form a fused ring system. For example, creating a linkage between the α-carbon and the ortho-position of the phenyl ring would result in a pyrrolidinyl-substituted indanone or tetralone derivative, depending on the length of the original alkyl chain.
Bridging the Alkyl Chain and Pyrrolidine Ring: A bicyclic system can be created by forming a bridge that incorporates the α-carbon and the pyrrolidine nitrogen. This could lead to structures resembling substituted tropanes, which would severely limit the rotational freedom between the nitrogen and the rest of the molecule.
Introduction of Rigid Spacers: Incorporating elements like a cyclopropane (B1198618) ring or a double bond within the alkyl chain can restrict rotation and fix the relative orientation of the phenyl and pyrrolidinyl groups. For example, synthesizing an analog with a cyclopropyl (B3062369) ring connecting the α-carbon and the carbonyl carbon would create a rigid aminoketone core.
These strategies reduce the number of accessible low-energy conformations, which can be a valuable tool in molecular design and the study of structure-activity relationships. nih.gov
| Strategy | Description | Resulting Structural Class |
|---|---|---|
| Phenyl Ring-Alkyl Chain Cyclization | Tethering the α-carbon to the ortho-position of the phenyl ring. | Pyrrolidinyl-substituted Tetralone/Indanone |
| Amine-Alkyl Chain Bridging | Incorporating the α-carbon and pyrrolidine nitrogen into a bicyclic system. | Tropane-based Analogs |
| Alkyl Chain Rigidification | Introducing a cyclopropane ring into the ethanone backbone. | Cyclopropyl-aminoketone Analogs |
Advanced Spectroscopic and Analytical Characterization Methodologies for Ethanone, 1 Phenyl 2 1 Pyrrolidinyl
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Ethanone (B97240), 1-phenyl-2-(1-pyrrolidinyl)- Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For Ethanone, 1-phenyl-2-(1-pyrrolidinyl)-, techniques such as ¹H and ¹³C NMR, along with distortionless enhancement by polarization transfer (DEPT), are used to identify the different types of protons and carbons present. researchgate.net
Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle of complex structures by revealing correlations between different nuclei. science.gov
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For Ethanone, 1-phenyl-2-(1-pyrrolidinyl)-, COSY spectra would show correlations between adjacent protons in the phenyl ring and within the pyrrolidine (B122466) ring, helping to map out these structural fragments. researchgate.net
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly to the carbons they are attached to (one-bond C-H correlation). columbia.edu This is a highly sensitive technique that allows for the unambiguous assignment of carbon signals based on their attached, and usually well-resolved, proton signals. sdsu.educolumbia.edu
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons, typically over two to four bonds. columbia.edu This is crucial for connecting the individual spin systems identified by COSY and HSQC. For instance, HMBC would show correlations from the protons on the methylene (B1212753) group adjacent to the carbonyl to the carbonyl carbon itself and to carbons in the phenyl ring, thus establishing the connectivity of the core structure. researchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect correlations between protons that are close in space, irrespective of whether they are connected through bonds. princeton.edu This provides critical information about the molecule's three-dimensional structure and stereochemistry.
The combined data from these experiments allow for the complete and unambiguous assignment of all proton and carbon signals for Ethanone, 1-phenyl-2-(1-pyrrolidinyl)-, as demonstrated in the table below, based on reported spectral data. researchgate.net
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| C=O | - | 195.0 | H-2, H-2', H-6' |
| C-2 | 4.70 (dd) | 65.0 | C=O, C-1', C-2', C-6' |
| C-1' (Phenyl) | - | 134.0 | H-2, H-2', H-6' |
| C-2', C-6' (Phenyl) | 8.00 (d) | 128.5 | C=O, C-4' |
| C-3', C-5' (Phenyl) | 7.55 (t) | 129.0 | C-1' |
| C-4' (Phenyl) | 7.65 (t) | 133.5 | C-2', C-6' |
| C-α (Pyrrolidine) | 3.30 (m) | 54.0 | C-2, C-β |
| C-β (Pyrrolidine) | 2.00 (m) | 23.5 | C-α |
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact the physical properties of a compound. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these different solid forms. bruker.com Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment and packing of molecules in the crystal lattice.
By analyzing parameters such as chemical shift anisotropy and dipolar couplings, ssNMR can distinguish between different polymorphs of Ethanone, 1-phenyl-2-(1-pyrrolidinyl)-. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are commonly employed to enhance signal and resolution. The resulting spectra serve as unique fingerprints for each polymorphic form, allowing for their identification and quantification even in mixtures or formulated products. bruker.com While specific ssNMR studies on this compound are not widely reported, the methodology remains a key tool for the physical characterization of crystalline pharmaceutical and chemical substances. bruker.com
Advanced Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis of Ethanone, 1-phenyl-2-(1-pyrrolidinyl)-
Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, deduce its elemental formula, and elucidate its structure through fragmentation analysis. researchgate.net
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). chromatographyonline.com This precision allows for the determination of a compound's elemental composition from its exact mass. For Ethanone, 1-phenyl-2-(1-pyrrolidinyl)-, HRMS is used to confirm its molecular formula, C₁₂H₁₅NO. researchgate.netnih.gov The theoretical exact mass can be calculated and compared to the experimentally measured mass of the protonated molecule ([M+H]⁺) to validate the compound's identity. nih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅NO |
| Monoisotopic Mass (Calculated) | 189.11536 g/mol |
| Protonated Ion ([M+H]⁺) | 190.12264 m/z |
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to study the fragmentation of selected ions. nih.gov In a typical MS/MS experiment, the protonated molecular ion of Ethanone, 1-phenyl-2-(1-pyrrolidinyl)- (m/z 190) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's structure. researchgate.net
The fragmentation of α-pyrrolidinophenones is well-characterized. wvu.eduwvu.edu Key fragmentation pathways for Ethanone, 1-phenyl-2-(1-pyrrolidinyl)- include the neutral loss of the pyrrolidine ring and subsequent cleavages that lead to characteristic product ions, such as the tropylium (B1234903) ion. wvu.eduresearchgate.net Studying these pathways is crucial for identifying the compound in complex matrices and for distinguishing it from structurally similar analogues. wvu.eduresearchgate.net
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Structure/Neutral Loss |
|---|---|---|
| 190.1 | 120.1 | Loss of C₄H₈N (pyrrolidine iminium) |
| 190.1 | 105.1 | Benzoyl cation [C₆H₅CO]⁺ |
| 190.1 | 91.1 | Tropylium ion [C₇H₇]⁺ |
| 190.1 | 77.1 | Phenyl cation [C₆H₅]⁺ |
| 190.1 | 70.1 | Pyrrolidinium ion [C₄H₈N]⁺ |
Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation to mass analysis. nih.gov In IM-MS, ions are separated based on their size, shape, and charge as they drift through a gas-filled cell. chemrxiv.org This separation, which occurs on a millisecond timescale, allows for the differentiation of isomers and conformers that may be indistinguishable by mass spectrometry alone. nih.gov
For a flexible molecule like Ethanone, 1-phenyl-2-(1-pyrrolidinyl)-, multiple conformations may exist in the gas phase. IM-MS can separate these different conformers, providing a collision cross-section (CCS) value for each. The CCS is a measure of the ion's rotational average projected area and is a characteristic physical property. nih.gov By coupling ion mobility with MS/MS, fragmentation patterns can be obtained for each conformer, offering deeper insight into how molecular shape influences dissociation pathways. This technique is particularly valuable for characterizing the three-dimensional structure of ions in the gas phase. chemrxiv.org
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification in Ethanone, 1-phenyl-2-(1-pyrrolidinyl)-
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in the molecular structure of Ethanone, 1-phenyl-2-(1-pyrrolidinyl)-. These methods probe the vibrational modes of molecules, providing a unique spectral fingerprint.
In the IR spectrum of Ethanone, 1-phenyl-2-(1-pyrrolidinyl)-, the most prominent absorption band is expected to be the carbonyl (C=O) stretching vibration, characteristic of the ketone group. This peak typically appears in the region of 1680-1700 cm⁻¹. The presence of the phenyl group gives rise to several characteristic bands, including aromatic C-H stretching vibrations above 3000 cm⁻¹, and C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region. The pyrrolidinyl moiety is identified by aliphatic C-H stretching vibrations, which are observed just below 3000 cm⁻¹, and the C-N stretching vibration, typically found in the 1100-1300 cm⁻¹ range.
Raman spectroscopy provides complementary information. While the carbonyl stretch is also observable in Raman spectra, non-polar bonds, such as the aromatic C=C bonds of the phenyl ring, often produce more intense signals in Raman than in IR spectroscopy. This makes Raman a valuable tool for confirming the aromatic substructure of the molecule.
| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique |
| Phenyl Ring | Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Phenyl Ring | Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
| Ketone | Carbonyl C=O Stretch | 1680 - 1700 | IR, Raman |
| Pyrrolidine Ring | Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |
| Pyrrolidine Ring | C-N Stretch | 1100 - 1300 | IR, Raman |
This interactive table summarizes the expected key vibrational frequencies for the functional groups in Ethanone, 1-phenyl-2-(1-pyrrolidinyl)-.
X-ray Crystallography for Single Crystal Structure Determination of Ethanone, 1-phenyl-2-(1-pyrrolidinyl)- and its Derivatives
For instance, the crystal structure of (2E)-1-Phenyl-2-[1-(2-phenylprop-2-en-1-yl)pyrrolidin-2-ylidene]ethanone, a vinylogous amide derivative, has been determined. nih.govnih.gov The analysis revealed a triclinic crystal system with the space group P-1. nih.gov In this derivative, the phenyl rings are significantly twisted relative to the mean plane of the central pyrrolidine ring. nih.gov
Similarly, the structure of 1,2-diphenyl-2-(pyrrolidin-1-yl)ethanone hydrochloride, a synthetic cathinone (B1664624) derivative, was confirmed by single-crystal X-ray diffraction. iucr.org This analysis provided detailed insights into hydrogen bonding interactions involving the cationic amine, the chloride counter-ion, and water molecules of crystallization, as well as π–π stacking and edge-to-face interactions between the phenyl rings. iucr.org
| Parameter | (2E)-1-Phenyl-2-[1-(2-phenylprop-2-en-1-yl)pyrrolidin-2-ylidene]ethanone nih.gov | 1,2-diphenyl-2-(pyrrolidin-1-yl)ethanone hydrochloride iucr.org |
| Chemical Formula | C₂₁H₂₁NO | C₁₈H₂₀NO⁺·Cl⁻·0.5H₂O |
| Molecular Weight | 303.39 | Not specified |
| Crystal System | Triclinic | Not specified |
| Space Group | P-1 | Not specified |
| a (Å) | 5.7806 (6) | Not specified |
| b (Å) | 7.9407 (7) | Not specified |
| c (Å) | 9.6089 (9) | Not specified |
| α (°) | 82.579 (7) | Not specified |
| β (°) | 76.793 (7) | Not specified |
| γ (°) | 83.510 (7) | Not specified |
| Volume (ų) | 424.21 (7) | Not specified |
| Z (molecules/unit cell) | 1 | Not specified |
| Radiation | Mo Kα | Cu Kα |
| Temperature (K) | 293 | 100 |
This interactive table presents crystallographic data for derivatives of Ethanone, 1-phenyl-2-(1-pyrrolidinyl)-, illustrating the detailed structural information obtained from X-ray diffraction analysis.
Chromatographic Techniques for Purity Assessment and Isolation of Ethanone, 1-phenyl-2-(1-pyrrolidinyl)-
Chromatography is an indispensable tool for the separation, identification, and quantification of chemical compounds. For Ethanone, 1-phenyl-2-(1-pyrrolidinyl)-, various chromatographic methods are employed to assess its purity, identify and quantify impurities, and isolate the compound from reaction mixtures.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like Ethanone, 1-phenyl-2-(1-pyrrolidinyl)-. A common approach is reversed-phase HPLC (RP-HPLC), where a non-polar stationary phase is used with a polar mobile phase. pensoft.net
Method development involves optimizing several parameters to achieve good separation between the main compound and any impurities. This includes selecting an appropriate column (e.g., C18 or C8), a mobile phase (typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol), and a detector. ijnrd.orgmdpi.com A diode-array detector (DAD) is often used as it provides spectral information that can help in the identification of unknown impurity peaks. pensoft.net Validation of the developed method ensures its accuracy, precision, linearity, and robustness, making it suitable for routine quality control.
| Parameter | Typical Condition |
| Technique | Reversed-Phase HPLC (RP-HPLC) |
| Stationary Phase | Octadecylsilane (C18), 5 µm particle size |
| Mobile Phase | Gradient elution with Acetonitrile and Water (containing 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detector | Diode-Array Detector (DAD) or UV-Vis Detector |
| Column Temperature | 25 - 40 °C |
| Injection Volume | 5 - 20 µL |
This interactive table outlines typical parameters for an HPLC method developed for the purity assessment of Ethanone, 1-phenyl-2-(1-pyrrolidinyl)-.
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is the preferred method for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis process. researchgate.netnih.gov These impurities could include residual solvents, starting materials, or by-products.
In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column. A common stationary phase for this type of analysis is a non-polar phase like 5% diphenyl/95% dimethylpolysiloxane. nih.gov The mass spectrometer fragments the eluting compounds, producing a unique mass spectrum for each, which allows for positive identification by comparison to spectral libraries. This impurity profile can serve as a chemical signature to understand the synthesis route used. researchgate.netnih.gov
| Parameter | Typical Condition |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Rtx-5MS) nih.gov |
| Carrier Gas | Helium |
| Injection Port Temp. | 250 - 280 °C |
| Oven Program | Temperature gradient (e.g., 100 °C hold for 2 min, ramp to 280 °C at 10 °C/min) |
| Detector | Mass Spectrometer (MS) with Electron Ionization (EI) |
This interactive table summarizes typical GC-MS conditions for the volatile impurity profiling of Ethanone, 1-phenyl-2-(1-pyrrolidinyl)-.
While Ethanone, 1-phenyl-2-(1-pyrrolidinyl)- itself is achiral, many of its derivatives and related compounds possess a chiral center, existing as a pair of enantiomers. Chiral chromatography is essential for separating these enantiomers and determining the enantiomeric excess (e.e.), a critical quality attribute in pharmaceutical development. nih.gov
This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used in chiral HPLC. nih.gov For example, in the synthesis of chiral secondary alcohols using a chiral catalyst related to the target compound, the enantiomeric excess of the product was determined by HPLC using a chiral column (Daicel Chiralcel OB-H). clockss.org The separation of enantiomers allows for their individual quantification, from which the e.e. can be calculated.
| Parameter | Condition for a Related Chiral Alcohol clockss.org |
| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |
| Chiral Stationary Phase | Daicel Chiralcel OB-H |
| Column Dimensions | 4.6 x 250 mm |
| Mobile Phase | 3% 2-propanol in hexane |
| Flow Rate | 0.5 mL/min |
| Detector | UV (254 nm) |
| Retention Times | 25 min (S isomer), 35 min (R isomer) |
This interactive table shows the specific chiral HPLC conditions used to determine the enantiomeric excess of a chiral alcohol synthesized using a catalyst structurally related to Ethanone, 1-phenyl-2-(1-pyrrolidinyl)-.
Computational Chemistry and Theoretical Investigations of Ethanone, 1 Phenyl 2 1 Pyrrolidinyl
Quantum Chemical Calculations for Electronic Structure and Reactivity of Ethanone (B97240), 1-phenyl-2-(1-pyrrolidinyl)-
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous other properties can be derived.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for molecules the size of α-PVP.
Theoretical studies have utilized DFT, particularly with the B3LYP functional and the 6-31G** basis set, to determine the optimized molecular geometry of α-PVP. researchgate.netresearchgate.net The results of these calculations can be validated by comparing them against experimental data derived from X-ray crystallography of the compound's hydrochloride salt. researchgate.netnih.gov In the crystal structure, the propyl side chain is observed to be nearly perpendicular to both the phenyl ring and the carbonyl group, a key conformational feature that can be reproduced by accurate theoretical models. nih.gov
DFT calculations are also instrumental in predicting vibrational frequencies, which correspond to the infrared (IR) spectrum of the molecule. The theoretical spectrum, when compared with the experimental spectrum, allows for the assignment of specific vibrational modes to the observed absorption bands. dea.govnih.gov For instance, the strong carbonyl (C=O) stretch is a characteristic feature in the IR spectrum of α-PVP, typically observed experimentally around 1681 cm⁻¹. dea.gov DFT calculations can predict the frequency of this and other modes, such as C-H and C-N stretching, providing a detailed vibrational profile of the molecule. researchgate.net
Furthermore, DFT is employed to predict Nuclear Magnetic Resonance (NMR) spectra. By calculating the magnetic shielding tensors of the nuclei (e.g., ¹H and ¹³C), theoretical chemical shifts can be obtained. These predictions are crucial for interpreting experimental NMR data and confirming the molecular structure. researchgate.netdea.gov
| Spectroscopic Feature | Experimental Value | DFT-Calculated Value | Assignment |
|---|---|---|---|
| IR Frequency | 1681 cm⁻¹ dea.gov | Predicted value (varies with level of theory) | C=O Carbonyl Stretch |
| ¹H NMR Chemical Shift | ~5.26 ppm (HCl salt) dea.gov | Predicted value (varies with level of theory) | Methine (CH) Proton |
| ¹³C NMR Chemical Shift | ~199 ppm (varies with solvent) | Predicted value (varies with level of theory) | Carbonyl Carbon |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory can provide higher accuracy for energetic and electronic properties.
Although specific high-accuracy ab initio studies on α-PVP are not widely documented in the literature, the application of these methods would be invaluable for obtaining benchmark data. For instance, such calculations could yield highly accurate predictions of ionization potential, electron affinity, and the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A precise understanding of these electronic properties can help rationalize the molecule's behavior in redox reactions and its interactions with biological systems.
Conformational Analysis and Potential Energy Surface Mapping of Ethanone, 1-phenyl-2-(1-pyrrolidinyl)-
The biological activity of a flexible molecule like α-PVP is intimately linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms and the energy barriers between them.
Theoretical studies have performed systematic conformational analyses of α-PVP to explore its potential energy surface. researchgate.netresearchgate.net This process involves rotating the molecule's single bonds (e.g., C-C and C-N bonds in the side chain) and calculating the energy of each resulting conformer using quantum mechanical methods. The results of these calculations identify multiple local energy minima, each corresponding to a stable conformer.
By applying a Boltzmann distribution analysis to the energies of these conformers, the relative population of each conformer at a given temperature can be predicted. researchgate.netresearchgate.net This allows for the determination of the most probable structure or an ensemble of structures that represent the molecule under physiological conditions. This information is critical for understanding which shape of the molecule is most likely to interact with a biological target. The most stable computed conformer can then be compared with the experimental crystal structure to validate the computational approach. researchgate.netnih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions of Ethanone, 1-phenyl-2-(1-pyrrolidinyl)-
While quantum chemical calculations provide a static picture of a molecule's properties, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule moves, flexes, and interacts with its environment.
Currently, specific MD simulation studies focusing on the dynamic behavior of the α-PVP molecule in a solvent are not extensively published. However, the application of this technique would provide significant insights. An MD simulation of α-PVP in a water box, for example, would reveal how the molecule's conformation fluctuates in an aqueous environment. It would also characterize the specific interactions between the molecule and surrounding water molecules, such as the formation of hydrogen bonds with the carbonyl oxygen. This solvation analysis is crucial for understanding the molecule's solubility and its transition from an aqueous environment to the lipid-like environment of a protein binding pocket. Furthermore, MD simulations can be used to explore the conformational flexibility of α-PVP, revealing the range of shapes it can adopt and the timescale of transitions between different conformations, which is essential for its ability to bind to a target protein.
Reaction Mechanism Modeling and Transition State Characterization for Ethanone, 1-phenyl-2-(1-pyrrolidinyl)- Synthesis and Transformations
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including both the synthesis of a compound and its metabolic transformations. This involves mapping the reaction pathway from reactants to products, identifying any intermediates, and characterizing the high-energy transition state that governs the reaction rate.
The common synthesis of α-PVP involves the α-bromination of 1-phenyl-1-pentanone, followed by a nucleophilic substitution reaction with pyrrolidine (B122466). researchgate.netnih.gov While detailed computational modeling of this specific reaction is not widely available, quantum chemical methods like DFT could be used to model the reaction mechanism. This would involve calculating the structures and energies of the reactants, the transition state for the Sₙ2 reaction, and the final products. The calculated activation energy (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction's feasibility and rate.
Similarly, the metabolic transformations of α-PVP, which are critical for its duration of action and toxicology, can be modeled. Known metabolic pathways include hydroxylation of the alkyl side chain and the pyrrolidine ring, oxidation of the pyrrolidine ring to a lactam, and subsequent ring-opening. researchgate.netresearchgate.netnih.gov In silico metabolism prediction software, such as MetaSite, can predict the most likely sites of metabolism by modeling the interaction of the substrate with cytochrome P450 (CYP) enzymes. nih.gov Quantum chemical modeling can further investigate these predicted pathways by calculating the activation energies for hydrogen atom abstraction or other initial steps mediated by the CYP enzyme active site, providing a mechanistic understanding of why certain metabolic pathways are favored over others.
In Silico Prediction of Molecular Interactions with Biological Targets (Mechanistic Focus)
The primary mechanism of action for α-PVP is the inhibition of monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET). wikipedia.orgmdpi.com In silico methods like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are essential for understanding these interactions at a molecular level.
Molecular Docking: Molecular docking simulations predict the preferred orientation of a ligand (α-PVP) when bound to a target protein (DAT or NET) to form a stable complex. nih.gov Due to the lack of a crystal structure for human DAT (hDAT), these studies often rely on high-quality homology models built using templates like the Drosophila dopamine transporter (dDAT). nih.gov Docking studies have been performed to understand the binding mode of α-PVP and its analogs within the S1 binding site of DAT. nih.govresearchgate.net These models help identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues in the binding pocket. For example, residues like Asp79 and Ser149 in DAT have been identified as potential interaction points for cathinone (B1664624) derivatives. Understanding these specific interactions provides a mechanistic basis for the compound's high affinity and inhibitory potency.
| Residue | Potential Interaction Type | Significance |
|---|---|---|
| Asp79 | Ionic/Hydrogen Bond | Interaction with the protonated amine of the pyrrolidine ring. nih.gov |
| Phe318, Pro323 | Hydrophobic/Steric | Located at the entrance of the binding site, influencing access and selectivity. nih.gov |
| Ala117, Asp121 | Van der Waals | Face the aryl (phenyl) moiety of α-PVP, contributing to binding stabilization. nih.gov |
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to find a mathematical relationship between the chemical properties of a series of compounds and their biological activity. For synthetic cathinones, QSAR models have been developed to correlate molecular descriptors with DAT inhibitory potency. nih.gov One study on α-PVP and its analogs found a significant correlation between the potency (measured as IC₅₀) and the size (volume) and lipophilicity (π value) of the α-alkyl side chain. nih.gov This suggests that bulkier and more lipophilic side chains, up to a certain point, enhance the binding affinity at DAT. Such models are valuable for predicting the potency of new, uncharacterized analogs and for guiding the design of compounds with specific activities.
| Compound | α-Alkyl Side Chain | DAT Inhibition IC₅₀ (nM) |
|---|---|---|
| α-PPP analog | Methyl | 196.7 nih.gov |
| α-PBP analog | Ethyl | 63.3 nih.gov |
| α-PVP | n-Propyl | 18.0 nih.gov |
| α-PHP analog | n-Butyl | 11.6 nih.gov |
| Cyclopentyl analog | Cyclopentyl | 17.1 nih.gov |
| Cyclohexyl analog | Cyclohexyl | 8.3 nih.gov |
Docking Studies to Explore Binding Modes within Receptor Sites
Molecular docking simulations are employed to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. Studies on α-pyrrolidinophenone derivatives have consistently identified the hDAT as a primary target. Docking studies reveal that these compounds situate themselves within the central binding pocket of the transporter.
The binding site of hDAT is composed of several key amino acid residues that interact with the ligand. Molecular docking results have identified that the binding pocket for pyrrolidinyl-substituted cathinones includes residues such as Phenylalanine76, Alanine77, Aspartate79, Valine152, Tyrosine156, Phenylalanine320, and Phenylalanine326 tandfonline.com. The interaction is multifaceted, involving a combination of hydrophobic interactions and hydrogen bonds that stabilize the ligand within the binding site.
For many cathinone derivatives, a crucial interaction is a hydrogen bond formed between the protonated amine group and the carboxylate side chain of Aspartate79 researchgate.net. However, in the case of more potent α-pyrrolidinophenones like α-pyrrolidinovalerophenone (α-PVP), a close analog of Ethanone, 1-phenyl-2-(1-pyrrolidinyl)-, the binding orientation is slightly different. The bulky pyrrolidine ring directs the molecule in such a way that it does not form this direct hydrogen bond with Aspartate79 researchgate.net. Instead, the phenyl group orients towards a hydrophobic subsite, while the pyrrolidine ring is positioned towards transmembrane helix 6 (TM6) researchgate.net. The carbonyl oxygen and the aromatic phenyl ring also play significant roles in anchoring the molecule through other non-covalent interactions with the hydrophobic and polar residues of the pocket.
| Amino Acid Residue | Typical Interaction Type | Role in Binding |
|---|---|---|
| Asp79 | Ionic / Hydrogen Bonding | Forms a key salt bridge or hydrogen bond with the protonated amine of many substrates, though potent pyrrolidinophenones may adopt a pose that avoids this direct interaction tandfonline.comresearchgate.net. |
| Phe76, Tyr156, Phe320, Phe326 | Hydrophobic (π-π stacking) | Interacts with the aromatic phenyl ring of the ligand, contributing to binding affinity through hydrophobic and aromatic stacking interactions tandfonline.com. |
| Val152 | Hydrophobic (Van der Waals) | Contributes to a hydrophobic pocket that accommodates the alkyl side chain of the ligand tandfonline.com. |
Pharmacophore Modeling Based on Ethanone, 1-phenyl-2-(1-pyrrolidinyl)- Structure
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. Based on the structures of active α-pyrrolidinophenone analogs and their binding modes derived from docking studies, a common pharmacophore model can be constructed.
This model is critical for understanding the structure-activity relationships (SAR) within this chemical class and for predicting the activity of novel derivatives. The key pharmacophoric features for high-affinity binding to the dopamine transporter include:
Aromatic Ring (AR): This feature, represented by the phenyl group, is essential for engaging in hydrophobic and π-π stacking interactions with aromatic residues (e.g., Phe76, Tyr156) in the transporter's binding pocket.
Hydrogen Bond Acceptor (HBA): The keto-group (C=O) of the ethanone backbone serves as a crucial hydrogen bond acceptor, interacting with polar residues within the binding site.
Hydrophobic Group (HY): The pyrrolidine ring itself, as well as the alkyl chain attached to the α-carbon in analogs, constitutes a hydrophobic feature that occupies a lipophilic pocket within the binding site. The size and lipophilicity of this group are critical determinants of potency nih.govnih.gov.
| Pharmacophoric Feature | Corresponding Chemical Moiety | Primary Role in Binding |
|---|---|---|
| Aromatic Ring (AR) | Phenyl Group | Hydrophobic and π-π stacking interactions. |
| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen | Accepts hydrogen bonds from receptor site residues. |
| Positive Ionizable (PI) | Pyrrolidine Nitrogen | General electrostatic interactions and anchoring. |
| Hydrophobic Group (HY) | Pyrrolidine Ring / α-Alkyl Chain | Occupies a hydrophobic pocket; modulates potency. |
Quantitative Structure-Activity Relationship (QSAR) and Molecular Descriptor Analysis for Ethanone, 1-phenyl-2-(1-pyrrolidinyl)- Analogs (Focused on Theoretical Descriptors)
Quantitative structure-activity relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. For α-pyrrolidinophenone analogs, QSAR studies have been instrumental in identifying the key theoretical molecular descriptors that govern their potency as dopamine transporter inhibitors nih.govmdpi.com.
A primary finding from SAR and QSAR investigations is that the potency of these compounds at hDAT is strongly dependent on the nature of the substituent at the α-carbon position of the ethanone backbone nih.gov. Specifically, theoretical descriptors related to the size and lipophilicity of this substituent show a strong correlation with inhibitory activity nih.govnih.gov.
For the parent compound, Ethanone, 1-phenyl-2-(1-pyrrolidinyl)-, the α-substituent is a hydrogen atom. As the alkyl chain at this position is elongated, the potency at DAT increases significantly. This trend is observed from a methyl (in α-PPP) to an ethyl (in α-PBP) and a propyl group (in α-PVP), after which the potency begins to plateau or slightly increase with butyl (α-PHP) and pentyl (PV-8) chains nih.gov. One of the first QSAR studies on this class of synthetic cathinones demonstrated that DAT inhibition potency was significantly correlated with both the molecular volume (r = 0.909) and the lipophilicity (π value; r = 0.917) of the α-substituents nih.gov.
Other theoretical descriptors derived from quantum mechanical calculations, such as polarizability, electron affinity, ionization potential, and chemical hardness, have also been used to build more complex models that explain the reactivity and biological activity trends of synthetic cathinones tandfonline.com. These descriptors help to characterize the electronic nature of the molecules, which complements the steric and hydrophobic descriptors in providing a fuller picture of the structure-activity landscape.
| Compound | α-Substituent | DAT Inhibition (IC50, nM) nih.gov | Relative Potency Trend |
|---|---|---|---|
| α-Pyrrolidinoacetophenone (α-PAP) | -H | 2,453 | Base |
| α-Pyrrolidinopropiophenone (α-PPP) | -CH3 | 196.7 | ~12x Base |
| α-Pyrrolidinobutiophenone (α-PBP) | -CH2CH3 | 63.3 | ~39x Base |
| α-Pyrrolidinovalerophenone (α-PVP) | -(CH2)2CH3 | 17.6 | ~139x Base |
| α-Pyrrolidinohexanophenone (α-PHP) | -(CH2)3CH3 | 11.6 | ~211x Base |
| Cyclohexyl analog | -C6H11 | 8.3 | ~296x Base |
Note: IC50 values represent the concentration required to inhibit 50% of dopamine uptake. A lower value indicates higher potency. Data is from a study on rat brain synaptosomes and illustrates the structure-activity relationship nih.gov.
Compound Names Mentioned in this Article
| Common Name/Abbreviation | IUPAC Name or Description |
| Ethanone, 1-phenyl-2-(1-pyrrolidinyl)- | 1-phenyl-2-(1-pyrrolidinyl)ethan-1-one |
| α-PAP | α-Pyrrolidinoacetophenone |
| α-PVP | α-Pyrrolidinovalerophenone / 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one |
| α-PPP | α-Pyrrolidinopropiophenone / 1-phenyl-2-(pyrrolidin-1-yl)propan-1-one |
| α-PBP | α-Pyrrolidinobutiophenone / 1-phenyl-2-(pyrrolidin-1-yl)butan-1-one |
| α-PHP | α-Pyrrolidinohexanophenone / 1-phenyl-2-(pyrrolidin-1-yl)hexan-1-one |
| PV-8 | 1-phenyl-2-(pyrrolidin-1-yl)heptan-1-one |
Future Research Trajectories and Broader Impact of Ethanone, 1 Phenyl 2 1 Pyrrolidinyl Studies
Exploration of Novel Reaction Pathways and Catalytic Systems for Ethanone (B97240), 1-phenyl-2-(1-pyrrolidinyl)-
The classical synthesis of Ethanone, 1-phenyl-2-(1-pyrrolidinyl)- typically involves the nucleophilic substitution of an α-haloketone, such as 2-bromo-1-phenylethanone, with pyrrolidine (B122466). rsc.org While effective, this method can be limited by the availability of the α-haloketone precursor and the generation of stoichiometric byproducts. Future research will likely focus on more efficient, atom-economical, and sustainable synthetic strategies.
Recent advances in organic synthesis offer several promising pathways:
Direct C-H Amination: Transition-metal catalysis, particularly with copper or iron, enables the direct α-C-H amination of ketones. organic-chemistry.org Applying this to acetophenone (B1666503) would allow for a more direct synthesis of the target compound, avoiding the pre-functionalization step of halogenation.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging C-N bonds under mild conditions. colab.ws Future studies could explore the coupling of 1-phenylethanone-derived enolates or enol ethers with nitrogen-centered radicals generated from pyrrolidine derivatives.
Enantioselective Methods: The development of chiral catalysts, including palladium complexes and Brønsted acids, has enabled the highly enantioselective synthesis of α-amino ketones. nih.govrsc.org Applying these systems to the synthesis of Ethanone, 1-phenyl-2-(1-pyrrolidinyl)- could provide access to enantiomerically pure forms, which is crucial for pharmacological studies.
Umpolung Strategies: The use of umpoled enolates, such as N-alkenoxypyridinium salts, allows for reaction with nucleophilic amines, reversing the traditional reactivity pattern and offering a novel synthetic route. rsc.org
| Synthetic Strategy | Potential Catalyst/Reagent | Key Advantages | Relevant Findings |
| Direct α-C-H Amination | Copper(II) bromide or Iron complexes | Atom economy, avoids pre-halogenation | Catalytic systems have been shown to be effective for the direct coupling of various ketones and amines. organic-chemistry.org |
| Palladium-Catalyzed Arylation | Pd(TFA)₂ with chiral ligands | Access to chiral derivatives, high enantioselectivity | Efficient for the asymmetric synthesis of chiral α-amino ketones from in situ generated α-keto imines. nih.gov |
| NBS-Mediated Synthesis | N-Bromosuccinimide (NBS) | One-pot procedure from benzylic alcohols | Can serve as both a brominating agent and a nitrogen source precursor in some transformations. rsc.org |
| Photoredox Catalysis | Iridium or Ruthenium photocatalysts | Mild reaction conditions, high functional group tolerance | Enables direct acylation of α-amino C(sp³)-H bonds and other novel C-N bond formations. organic-chemistry.org |
| Brønsted Acid Catalysis | Chiral Phosphoric Acids | Metal-free enantioselective synthesis | Effective for the transfer hydrogenation of α-keto ketimines to produce chiral α-amino ketones. rsc.org |
Integration of Ethanone, 1-phenyl-2-(1-pyrrolidinyl)- into Advanced Materials or Supramolecular Assemblies
The bifunctional nature of Ethanone, 1-phenyl-2-(1-pyrrolidinyl)-, possessing both a nucleophilic tertiary amine and a versatile ketone group, makes it an attractive building block for advanced materials.
Future research could explore its role as a monomer in polymerization reactions. The ketone functionality could be converted to other groups (e.g., hydroxyl, imine) to create novel polymer backbones. For instance, condensation polymerization with dicarboxylic acids or diamines could lead to new classes of polyamides or polyimines with unique thermal and mechanical properties. Furthermore, the pyrrolidine and phenyl rings offer sites for modification to tune the solubility, processability, and functionality of the resulting polymers. The α-amino ketone moiety has been successfully incorporated onto solid supports, demonstrating its utility in creating functionalized resins for applications in synthesis and catalysis. nih.gov
In the realm of supramolecular chemistry, the compound's structure is conducive to forming non-covalent assemblies. The ketone's oxygen atom can act as a hydrogen bond acceptor, while the aromatic ring can participate in π-π stacking interactions. These interactions could be exploited to construct well-defined supramolecular architectures like hydrogels, liquid crystals, or molecular capsules. mdpi.com The coordination of the lone pair on the nitrogen atom or the oxygen of the ketone to metal ions could also be explored to create novel metal-organic frameworks (MOFs) or coordination polymers.
Development of High-Throughput Screening Methodologies for Ethanone, 1-phenyl-2-(1-pyrrolidinyl)- Derivatization
To fully explore the chemical space around the Ethanone, 1-phenyl-2-(1-pyrrolidinyl)- scaffold, high-throughput screening (HTS) methodologies are essential. The development of such methods would accelerate the discovery of new derivatives with enhanced properties for various applications, particularly in drug discovery.
Future work should focus on adapting existing HTS assays for ketones to screen for reactions involving this compound. nih.govnih.gov For example, fluorescence-based assays that detect the consumption of the ketone group or the formation of a new product could be employed. acs.orgresearchgate.net A promising approach involves using reagents like para-methoxy-2-amino benzamidoxime (B57231) (PMA), which react with ketones to produce a fluorescent signal, allowing for rapid and sensitive screening in microplate formats. nih.gov
These HTS methods could be applied to:
Reaction Optimization: Rapidly screen catalysts, solvents, and reaction conditions for derivatization reactions, such as functionalization of the phenyl ring or transformations of the ketone group.
Combinatorial Library Synthesis: Facilitate the creation of large libraries of derivatives by varying substituents on both the phenyl and pyrrolidine rings. nih.govacs.org Such libraries are invaluable for structure-activity relationship (SAR) studies in medicinal chemistry. rsc.orgresearchgate.net
Advanced Theoretical Frameworks for Predicting Ethanone, 1-phenyl-2-(1-pyrrolidinyl)- Reactivity and Selectivity
Computational chemistry provides powerful tools for understanding and predicting chemical reactivity, which can guide experimental design and accelerate research. The application of advanced theoretical frameworks to the study of Ethanone, 1-phenyl-2-(1-pyrrolidinyl)- represents a significant future research trajectory.
Density Functional Theory (DFT) calculations can be employed to:
Elucidate Reaction Mechanisms: Model the transition states and reaction pathways for the synthesis of the target molecule via novel catalytic cycles. This can help rationalize observed outcomes and identify rate-limiting steps.
Predict Selectivity: In cases where multiple reaction products are possible (e.g., regioselectivity in the C-H amination of a substituted acetophenone), DFT can predict the most favorable outcome by comparing the activation energies of competing pathways. nih.gov This is particularly valuable for designing stereoselective syntheses.
Catalyst Design: By understanding the interactions between the substrate, catalyst, and reagents at a molecular level, computational models can aid in the rational design of new, more efficient, and selective catalysts for the synthesis and derivatization of α-amino ketones.
A key strategy involves using computational analysis to widen the activation energy difference between a desired main reaction and potential side reactions, thereby increasing chemoselectivity. nih.gov Applying such strategies could significantly improve the efficiency of synthetic routes to complex derivatives of Ethanone, 1-phenyl-2-(1-pyrrolidinyl)-.
Interdisciplinary Approaches to Ethanone, 1-phenyl-2-(1-pyrrolidinyl)- Research
The full impact of research on Ethanone, 1-phenyl-2-(1-pyrrolidinyl)- will be realized through collaborations that bridge traditional scientific disciplines. Its structural similarity to naturally occurring cathinones and synthetic pharmaceuticals suggests significant potential in the life sciences. rsc.orgwikipedia.org
Key interdisciplinary avenues include:
Chemical Biology and Pharmacology: Synthetic chemists can create libraries of derivatives which can then be screened by pharmacologists and chemical biologists to probe biological systems. Given the prevalence of the α-amino ketone scaffold in neuroactive compounds, research could focus on targets within the central nervous system. researchgate.net
Materials Science: Collaboration between organic chemists and materials scientists could lead to the development of the novel polymers and supramolecular assemblies discussed previously. The synthesis of functional monomers by chemists would be followed by characterization of the material properties by materials scientists. nih.gov
Enzyme Engineering: The development of HTS assays opens the door for collaboration with biochemists to engineer enzymes for the stereoselective synthesis or transformation of Ethanone, 1-phenyl-2-(1-pyrrolidinyl)-. Directed evolution of enzymes like transaminases could provide highly efficient and environmentally benign biocatalytic routes to chiral derivatives. nih.gov
By pursuing these interdisciplinary approaches, research into this seemingly simple α-amino ketone can contribute to significant advancements in medicine, materials, and catalysis.
Q & A
Basic Research Question
- NMR Spectroscopy :
- H NMR: Identify pyrrolidinyl protons (δ 1.8–2.2 ppm for CH groups) and aromatic protons (δ 7.2–7.5 ppm).
- C NMR: Confirm the ketone carbonyl (δ ~200 ppm) and quaternary carbons.
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z corresponding to the molecular weight (e.g., 215.3 g/mol) and fragmentation patterns indicative of pyrrolidinyl cleavage .
- IR Spectroscopy : Detect C=O stretches (~1700 cm) and N–H bends (if present) .
What strategies address contradictory crystallographic data in structural determination of Ethanone derivatives?
Advanced Research Question
- Data Collection : Use high-resolution single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) to minimize absorption errors.
- Refinement : Employ SHELXL for least-squares refinement, adjusting parameters for thermal displacement and occupancy in disordered regions .
- Validation : Cross-check with WinGX for symmetry operations and hydrogen bonding networks. For example, triclinic systems (space group P1) require careful handling of α, β, γ angles .
How can computational modeling predict the reactivity of Ethanone, 1-phenyl-2-(1-pyrrolidinyl)- in novel reactions?
Advanced Research Question
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electron density distribution, focusing on the ketone and pyrrolidinyl groups.
- Transition State Analysis : Use Gaussian or ORCA to model reaction pathways (e.g., nucleophilic additions) and calculate activation energies.
- Docking Studies : Explore interactions with biological targets (e.g., enzymes) via AutoDock Vina, leveraging the pyrrolidinyl group’s potential as a hydrogen bond acceptor .
What methodologies resolve discrepancies in gas chromatography (GC) retention indices for Ethanone derivatives?
Advanced Research Question
- Column Selection : Compare retention times across polar (e.g., DB-Wax) and non-polar (e.g., SE-30) columns to identify matrix effects .
- Temperature Gradients : Optimize ramp rates (e.g., 5°C/min) to separate co-eluting peaks.
- Internal Standards : Use homologs (e.g., 2-acetylpyrrole) for retention index calibration. Validate with NIST reference data .
How should researchers design experiments to study the thermal stability of Ethanone, 1-phenyl-2-(1-pyrrolidinyl)-?
Basic Research Question
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under nitrogen/air atmospheres (e.g., ~153.5°C flash point) .
- Differential Scanning Calorimetry (DSC) : Identify endothermic/exothermic events (e.g., melting, degradation).
- Safety Protocols : Follow SDS guidelines for handling flammables and irritants (e.g., PPE, fume hoods) .
What advanced techniques elucidate stereochemical outcomes in reactions involving Ethanone, 1-phenyl-2-(1-pyrrolidinyl)-?
Advanced Research Question
- Chiral Chromatography : Use Chiralcel OD-H columns with hexane/isopropanol mobile phases to separate enantiomers.
- Circular Dichroism (CD) : Correlate optical activity with absolute configuration.
- X-ray Crystallography : Resolve stereochemistry via anomalous dispersion methods (e.g., Cu-Kα radiation) .
How can researchers mitigate challenges in scaling up synthetic routes for Ethanone derivatives?
Advanced Research Question
- Process Optimization : Transition from batch to flow chemistry for improved heat/mass transfer.
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., over-alkylation products) and adjust reaction stoichiometry.
- Green Chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
